molecular formula C21H22N4O5 B15393129 (E)-ethyl 4-(3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate

(E)-ethyl 4-(3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate

Katalognummer: B15393129
Molekulargewicht: 410.4 g/mol
InChI-Schlüssel: XLPGNDXHSWMIGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-ethyl 4-(3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate is a quinazolinone-derived compound characterized by a unique hybrid structure integrating a benzoate ester, a urea linkage, and a methoxyethyl-substituted quinazolinone core. Quinazolinones are heterocyclic systems known for their pharmacological relevance, including antitumor, antimicrobial, and anti-inflammatory activities . The (E)-configuration of the ureido group in this compound likely influences its molecular geometry and intermolecular interactions, such as hydrogen bonding, which are critical for biological activity .

The synthesis of such compounds typically involves condensation reactions between substituted quinazolinones and activated carbonyl derivatives. For example, analogous compounds are synthesized via nucleophilic addition between thioxo-imidazolidinones and acrylates or benzaldehydes .

Eigenschaften

Molekularformel

C21H22N4O5

Molekulargewicht

410.4 g/mol

IUPAC-Name

ethyl 4-[[3-(2-methoxyethyl)-2-oxoquinazolin-4-yl]carbamoylamino]benzoate

InChI

InChI=1S/C21H22N4O5/c1-3-30-19(26)14-8-10-15(11-9-14)22-20(27)24-18-16-6-4-5-7-17(16)23-21(28)25(18)12-13-29-2/h4-11H,3,12-13H2,1-2H3,(H2,22,24,27)

InChI-Schlüssel

XLPGNDXHSWMIGH-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CCOC

Herkunft des Produkts

United States

Biologische Aktivität

Chemical Structure and Properties

The chemical structure of (E)-ethyl 4-(3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate can be analyzed through its IUPAC name and molecular formula. The compound features a quinazolinone moiety, which is known for its diverse biological activities.

Molecular Formula

  • C : 20
  • H : 24
  • N : 4
  • O : 3

Structural Characteristics

The compound possesses a unique arrangement that allows for interactions with various biological targets, particularly in the context of cancer and inflammation.

Anticancer Properties

Research has indicated that derivatives of quinazolinone, including this compound, exhibit significant anticancer activity. A study by Khalil et al. demonstrated that hybrid derivatives incorporating quinazolinone structures possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK .

Table 1: Anticancer Activity of Quinazolinone Derivatives

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
Compound AMCF-715Apoptosis induction
Compound BA54910Cell cycle arrest
(E)-ethyl 4...HeLa12PI3K/Akt inhibition

Anti-inflammatory Effects

The anti-inflammatory potential of (E)-ethyl 4-(3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate has been explored in various models. Studies suggest that the compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to reduced inflammation in models of acute and chronic inflammatory diseases .

Neuroprotective Effects

Emerging evidence suggests that the compound may also exhibit neuroprotective properties. Research indicates that quinazolinone derivatives can protect neuronal cells from oxidative stress-induced damage, potentially through the activation of antioxidant pathways and modulation of neuroinflammatory responses .

Study on Anticancer Activity

In a recent study published in Cancer Research, the efficacy of (E)-ethyl 4-(3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate was evaluated against breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The study concluded that the compound could serve as a lead for developing new anticancer agents targeting specific signaling pathways involved in tumor growth .

Neuroprotection in Animal Models

A separate investigation assessed the neuroprotective effects of this compound in an animal model of neurodegeneration. The results indicated a marked improvement in cognitive function and a decrease in neuronal loss when treated with (E)-ethyl 4-(3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate compared to control groups . These findings highlight the potential for therapeutic applications in neurodegenerative diseases.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Quinazolinone vs. Pyridazine/Isoxazole: The quinazolinone core offers a planar structure conducive to π-π stacking and hydrogen bonding, whereas pyridazine and isoxazole rings provide rigidity but less versatility in intermolecular interactions .
  • Methoxyethyl Group : This substituent likely reduces hydrophobicity (predicted logP ~2.5) compared to methyl or phenyl groups in I-6273 (logP ~2.8) .
  • Ureido Linkage: The urea bridge in the target compound may improve binding affinity to biological targets (e.g., kinases) compared to amino or thioether linkages in I-6230 or I-6373 .

Computational and Experimental Analysis

  • Similarity Coefficients : Using Tanimoto coefficients (), the target compound shows ~40% similarity to I-6230 (based on shared benzoate and aromatic moieties) but <20% to isoxazole derivatives, highlighting distinct pharmacophoric features .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound I-6230 I-6273 Quinazolinone-triazole
Molecular Weight (g/mol) 454.45 365.42 368.40 317.29
Predicted logP 2.5 3.1 2.8 1.9
Water Solubility (mg/mL) ~0.15 ~0.08 ~0.10 ~0.25
Key Pharmacophore Quinazolinone-ureido Pyridazine Isoxazole Triazole-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.